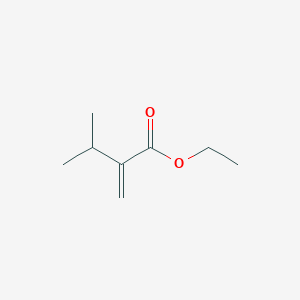

Ethyl 3-methyl-2-methylenebutanoate

説明

Chemical Significance and Research Landscape

The significance of Ethyl 3-methyl-2-methylenebutanoate lies in its potential as a precursor in the synthesis of a variety of organic compounds. Its structural motifs are found in numerous natural products and pharmacologically active molecules. The research landscape for this specific compound appears to be more prominent within industrial and patent literature rather than in extensive academic studies. cas.orgcas.org This suggests its role is likely that of a component in larger synthetic sequences, where the focus is on the final target molecule rather than the intermediate itself.

The compound is recognized as a drug intermediate, indicating its use in the synthetic pathways leading to active pharmaceutical ingredients (APIs). nih.govmedchemexpress.comcas.org The development of efficient routes to such intermediates is a critical aspect of medicinal chemistry and process development.

Structural Characteristics and Reactivity Profile Overview

The key to the chemical utility of this compound is its molecular structure. It is an α,β-unsaturated ester, a class of compounds known for their diverse reactivity. The presence of a carbon-carbon double bond conjugated with a carbonyl group creates a polarized system, making the molecule susceptible to various nucleophilic attacks.

The general reactivity of α,β-unsaturated esters is well-established and provides a framework for understanding the potential transformations of this compound. These compounds are known to participate in a range of important organic reactions.

One of the most common reactions for this class of compounds is the Michael addition , or conjugate addition. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. A wide variety of nucleophiles, including enolates, amines, and thiols, can be employed.

Another significant reaction is the Diels-Alder reaction , a [4+2] cycloaddition where the α,β-unsaturated ester can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. researchgate.netdtu.dkyoutube.com This reaction is a powerful tool for the construction of cyclic systems with high stereocontrol.

Furthermore, the double bond can undergo hydrogenation to yield the corresponding saturated ester, Ethyl 3-methylbutanoate. It can also be a substrate for epoxidation and other electrophilic additions across the double bond.

The ester functionality itself can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

The reactivity of this compound is also influenced by the isopropyl group at the 3-position, which can exert steric effects on the approach of reagents.

Interactive Data Tables

Chemical Identity of this compound

| Property | Value |

| CAS Number | 68834-46-8 |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | This compound |

General Reactivity of α,β-Unsaturated Esters

| Reaction Type | Description |

| Michael Addition | Nucleophilic addition to the β-carbon. |

| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene. |

| Hydrogenation | Reduction of the C=C double bond. |

| Epoxidation | Formation of an epoxide across the C=C double bond. |

| Hydrolysis | Conversion of the ester to a carboxylic acid. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-methyl-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXQFJPFDWFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475073 | |

| Record name | Butanoic acid, 3-methyl-2-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68834-46-8 | |

| Record name | Butanoic acid, 3-methyl-2-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation and Reactivity of Ethyl 3 Methyl 2 Methylenebutanoate and Its Derivatives

Selective Reduction Chemistry of the Conjugated System

The conjugated system of α,β-unsaturated esters like ethyl 3-methyl-2-methylenebutanoate presents a key target for selective reduction. The differentiation between the carbon-carbon double bond and the carbonyl group is a central theme in this area.

Metal-Mediated Reduction Systems (e.g., NaBH₄-BiCl₃)

The selective reduction of the carbon-carbon double bond in α,β-unsaturated esters can be achieved with high selectivity using a sodium borohydride-bismuth chloride (NaBH₄-BiCl₃) system. tandfonline.comdocumentsdelivered.com This method provides a valuable tool for the synthesis of saturated esters from their unsaturated precursors. While sodium borohydride (B1222165) alone is a common reagent for the reduction of aldehydes and ketones, its reactivity towards esters is generally low. beilstein-journals.orgacs.org However, the addition of transition metal salts can significantly alter its reducing properties. tandfonline.com

The NaBH₄-BiCl₃ system demonstrates high selectivity for the C=C bond over the ester functionality. tandfonline.comdocumentsdelivered.com This is in contrast to stronger reducing agents like lithium aluminum hydride, which would likely reduce both the double bond and the ester group. jove.com The chemoselectivity of the reduction is influenced by the reaction conditions and the specific substrate. researchgate.net For instance, in the reduction of γ-aryl-α,β-unsaturated-γ-ketoesters with methanolic NaBH₄, the keto group is reduced before the conjugate reduction of the olefinic linkage. beilstein-journals.org

Table 1: Selective Reduction of α,β-Unsaturated Esters

| Reactant | Reagent System | Product | Key Feature |

|---|---|---|---|

| α,β-Unsaturated Ester | NaBH₄-BiCl₃ | Saturated Ester | Selective C=C reduction tandfonline.comdocumentsdelivered.com |

| γ-Aryl-α,β-unsaturated-γ-ketoester | Methanolic NaBH₄ | γ-Aryl-α,β-unsaturated-γ-hydroxyester | Selective keto group reduction beilstein-journals.org |

C-H Activation and Hydroacylation Reactions

The functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. beilstein-journals.org Hydroacylation, the addition of an aldehyde C-H bond across a double bond, is a highly atom-economical method for synthesizing ketones. beilstein-journals.orgrsc.org

Formation and Reactivity of Acyl Radical Intermediates

Acyl radicals are versatile intermediates that can be generated from various precursors, including aldehydes, under mild conditions using visible-light photoredox catalysis. nih.govbeilstein-journals.org These nucleophilic radicals can participate in a variety of synthetic transformations, including addition to activated alkenes. nih.govresearchgate.net The generation of acyl radicals from carboxylic acids has also been achieved through photoredox catalysis, expanding the range of accessible starting materials. beilstein-journals.orgnih.gov

The hydroacylation of olefins with aliphatic carboxylic acids can be promoted by phosphine (B1218219) reagents under photoredox conditions to form acyl radicals. beilstein-journals.org These radicals then add to the C=C bond of the olefin to yield the corresponding ketone. beilstein-journals.org The choice of photocatalyst and activating agent is crucial for the success of these reactions. nih.govnih.gov For example, in the hydroacylation of styrene (B11656) derivatives, the use of an appropriate phosphine reagent was key to prevent undesired side reactions. beilstein-journals.org

Acyl radical intermediates can also be involved in cascade reactions. For instance, the reaction of ynoates can proceed through an acyl radical cascade. researchgate.net Similarly, the difunctionalization of styrenes can be achieved via acyl radical intermediates. researchgate.net

Table 2: Generation and Reactivity of Acyl Radicals

| Precursor | Method | Intermediate | Subsequent Reaction |

|---|---|---|---|

| Aldehydes | Visible-light photoredox catalysis | Acyl radical | Addition to alkenes nih.gov |

| Carboxylic Acids | Visible-light photoredox catalysis | Acyl radical | Hydroacylation of olefins beilstein-journals.org |

| Ynoates | Radical cascade | Acyl radical | Cascade reactions researchgate.net |

Rearrangement Reactions (e.g., Claisen Rearrangement)

Rearrangement reactions offer a powerful means to construct complex molecular architectures from simpler precursors. The Claisen rearrangement, a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, is a classic example with broad applications in organic synthesis. While direct information on the Claisen rearrangement of this compound is not prevalent in the provided search results, the principles can be applied to its derivatives.

Cycloaddition Reactions of Methylenebutanoate Analogs

Cycloaddition reactions are fundamental processes for the formation of cyclic compounds. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly powerful tool for the synthesis of six-membered rings. wikipedia.orgacs.org Analogs of this compound, such as other α,β-unsaturated esters, can act as dienophiles in these reactions. dtu.dk

The reactivity of the dienophile is influenced by the electron-withdrawing nature of the ester group. dtu.dk Formal [4+2] cycloadditions can also be achieved through different mechanistic pathways, including those involving radical intermediates or photochemical activation. nih.govnih.gov For instance, a photoinduced formal [4+2] cycloaddition of an enone with an electron-deficient diene has been reported. nih.gov Organocatalysis has also been employed to facilitate [4+2] cycloaddition reactions of α,β-unsaturated ketones. rsc.org

Table 3: Cycloaddition Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Diels-Alder | 1,3-Diene + α,β-Unsaturated Ester | Thermal | Cyclohexene derivative dtu.dk |

| Formal [4+2] Cycloaddition | Anhydride + α,β-Unsaturated N-Tosyl Ketimine | Base-promoted | β-Enamino ketone nih.gov |

| Photoinduced [4+2] Cycloaddition | Enone + Electron-deficient Diene | Photochemical | Cycloadduct nih.gov |

| Organocatalyzed [4+2] Cycloaddition | Isatylidene malononitrile (B47326) + α,β-Unsaturated Ketone | L-proline | Spiro[3-arylcyclohexanone]oxindole rsc.org |

Nucleophilic Additions to the Exocyclic Alkene Moiety

The conjugated system in α,β-unsaturated esters makes them susceptible to nucleophilic attack at the β-carbon, a process known as conjugate addition or Michael addition. numberanalytics.comwikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org

A wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions, can participate in conjugate addition to α,β-unsaturated esters. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org The reaction is generally favored with softer, less basic nucleophiles, whereas harder, more basic nucleophiles may favor direct 1,2-addition to the carbonyl group. jove.com The Michael addition is a thermodynamically controlled process. organic-chemistry.org

The exocyclic alkene moiety of this compound is an electrophilic site, prone to attack by nucleophiles. The outcome of the reaction, whether 1,2- or 1,4-addition, depends on the nature of the nucleophile. jove.com For example, weaker nucleophiles like amines, alcohols, and thiols tend to favor 1,4-addition. jove.com The development of catalytic and stereoselective conjugate addition reactions is an active area of research. acs.org

Table 4: Nucleophilic Addition to α,β-Unsaturated Esters

| Nucleophile Type | Reaction Type | Product |

|---|---|---|

| Organocuprates | Conjugate (1,4) Addition | β-Substituted Ester numberanalytics.com |

| Enamines | Conjugate (1,4) Addition | 1,5-Dicarbonyl Compound acs.orgyoutube.com |

| Amines, Alcohols, Thiols | Conjugate (1,4) Addition | β-Amino, β-Alkoxy, or β-Thio Ester jove.com |

| Grignard Reagents (stronger) | Direct (1,2) Addition | Tertiary Alcohol jove.com |

Derivatization and Functionalization Strategies for Ethyl 3 Methyl 2 Methylenebutanoate Scaffolds

Conversion to Nitrogen-Containing Heterocycles and Amino Acid Derivatives

The activated alkene in ethyl 3-methyl-2-methylenebutanoate is an excellent Michael acceptor and a dipolarophile, enabling its conversion into various nitrogen-containing compounds, including heterocycles and amino acid precursors.

One of the primary methods for constructing five-membered nitrogen-containing heterocycles is through [3+2] cycloaddition reactions. researchgate.netscispace.com These reactions involve the addition of a three-atom component (a 1,3-dipole) to the double bond of the this compound scaffold. A variety of 1,3-dipoles, such as azomethine ylides, nitrones, and azides, can be employed to generate a range of heterocyclic systems, including pyrrolidines, isoxazolidines, and triazolines, respectively. researchgate.netmdpi.commdpi.com The regioselectivity of these cycloadditions is often high, leading to specific substitution patterns on the resulting heterocyclic ring. researchgate.net

The synthesis of amino acid derivatives can be achieved through the conjugate addition (aza-Michael addition) of nitrogen nucleophiles to the α,β-unsaturated system of this compound. nih.govmasterorganicchemistry.comrsc.org This reaction introduces a nitrogen-containing moiety at the β-position, which can be further elaborated to afford β-amino acid derivatives. Various nitrogen nucleophiles, including primary and secondary amines, can participate in this transformation. nih.gov For instance, the addition of an amine followed by cyclization can lead to the formation of N-substituted pyrrolidone rings. nih.gov

| Reaction Type | Reactant | Product Type | Key Features |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine Derivative | Formation of a five-membered ring with one nitrogen atom. |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine Derivative | Construction of a five-membered ring containing both nitrogen and oxygen. |

| Aza-Michael Addition | Primary/Secondary Amine | β-Amino Ester Derivative | Formation of a C-N bond at the β-position. |

Synthesis of Dicarboxylic Acid Analogs via Allylic Alkylation

The allylic position of this compound can be functionalized through allylic alkylation reactions to introduce a second carboxylic acid functionality, leading to dicarboxylic acid analogs. A notable example is the allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates. nih.gov In this process, the MBH carbonate derived from an appropriate precursor undergoes a reaction with a suitable pronucleophile, such as 3,5-dimethyl-4-nitroisoxazole, under nucleophilic catalysis. nih.gov This reaction proceeds with excellent enantiocontrol when using dimeric cinchona alkaloids as catalysts. nih.gov

The resulting product contains an isoxazole (B147169) ring, which can be subsequently transformed into a carboxylic acid group. nih.gov This transformation is typically achieved through basic hydrolysis, for example, using an aqueous solution of sodium hydroxide, followed by esterification to yield the corresponding dimethyl ester. nih.gov This strategy provides a powerful route to chiral dicarboxylic acid derivatives.

An iron-photocatalyzed decarboxylative alkylation of carboxylic acids with Morita-Baylis-Hillman acetates has also been reported as a method to synthesize tri- and tetrasubstituted alkenes. nih.gov This approach could potentially be adapted for the synthesis of dicarboxylic acid analogs from this compound derivatives.

| Starting Material | Reagent | Catalyst | Product Type | Yield |

| Morita-Baylis-Hillman Carbonate | 3,5-Dimethyl-4-nitroisoxazole | Dimeric Cinchona Alkaloid | Isoxazole-containing intermediate | High |

| Isoxazole-containing intermediate | NaOH(aq), then Esterification | - | Dicarboxylic Acid Dimethyl Ester | 83% (for a model system) |

Hydroxy-Functionalized Methylene (B1212753) Esters as Synthetic Intermediates

The introduction of a hydroxyl group into the this compound scaffold can generate valuable synthetic intermediates. One approach to achieve this is through the allylic oxidation of the parent compound. While direct oxidation of this compound is not extensively detailed in the provided search results, general methods for the allylic C-H oxidation of terminal olefins to furnish (E)-allylic esters are known. scispace.com These reactions are often catalyzed by palladium(II) acetate (B1210297) in the presence of a sulfoxide (B87167) co-catalyst. scispace.com

The resulting hydroxy-functionalized methylene esters, such as ethyl 3-hydroxy-2-methylenebutanoate, are themselves valuable building blocks. These compounds can serve as monomers in polymerization reactions or can be further modified to introduce additional functionality. For example, methyl 3-hydroxy-2-methylenebutyrate is described as a reactive monomer for polymer synthesis. dtu.dk The hydroxyl group can also participate in subsequent reactions, such as esterification or etherification, to build more complex molecular architectures. The oxidation of methyl vinyl glycolate (B3277807) (methyl 2-hydroxybut-3-enoate) to methyl 2-oxobut-3-enoate using Dess-Martin periodinane has been demonstrated, and this reactive intermediate readily participates in Diels-Alder reactions. organic-chemistry.org This suggests that hydroxy-functionalized derivatives of this compound could serve as precursors to other reactive species.

| Compound Name | CAS Number | Molecular Formula | Key Application/Property |

| Ethyl 3-hydroxy-2-methylenebutanoate | - | C7H12O3 | Synthetic Intermediate |

| Methyl 3-hydroxy-2-methylenebutyrate | 18020-65-0 | C6H10O3 | Reactive monomer in polymer synthesis. dtu.dk |

Sulfone-Functionalized Derivatives and their Synthetic Utility

The incorporation of a sulfone group into the this compound scaffold can lead to compounds with interesting chemical and potentially biological properties. Sulfones are known to be present in various biologically active molecules. nih.gov

A plausible strategy for the synthesis of sulfone-functionalized derivatives is the radical addition of a sulfonyl radical to the activated double bond of this compound. The addition of sulfonyl radicals to alkenes is a known method for constructing C-SO2 bonds. For instance, alkoxysulfonyl radicals can be generated from the reaction of a CF3 radical with allylsulfonic acid derivatives, which then add to alkynes. A similar approach could be envisioned for the addition to the electron-deficient alkene of the target compound.

Another potential route involves the conjugate addition of a sulfinate salt (RSO2Na) to the α,β-unsaturated ester. This Michael-type addition would introduce the sulfone group at the β-position. While not specifically detailed for this compound in the provided results, this remains a viable synthetic strategy based on general principles of conjugate addition. masterorganicchemistry.com

The resulting sulfone-functionalized derivatives would be valuable for further synthetic transformations. The sulfone group is a strong electron-withdrawing group and can act as a good leaving group in certain reactions, providing a handle for further molecular elaboration.

| Synthetic Strategy | Reagent Type | Potential Product | Significance |

| Radical Addition | Sulfonyl Radical | β-Sulfonyl Ester | Introduction of a sulfone group via a C-S bond formation. |

| Conjugate Addition | Sulfinate Salt | β-Sulfonyl Ester | Michael-type addition to form a C-S bond. |

Catalytic Systems for Transformations Involving Ethyl 3 Methyl 2 Methylenebutanoate

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For α,β-unsaturated esters like ethyl 3-methyl-2-methylenebutanoate, organocatalytic strategies are particularly effective in promoting stereoselective conjugate additions (Michael additions). These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Chiral amines and thiourea (B124793) derivatives are prominent classes of organocatalysts for such transformations. In a typical scenario, a chiral secondary amine, such as a derivative of proline or diphenyl-2-pyrrolidinemethanol, reacts with the α,β-unsaturated ester to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. Alternatively, the catalyst can activate the substrate towards nucleophilic attack. Bifunctional catalysts, which possess both a basic site (like an amine) and a hydrogen-bond donor site (like a thiourea), are highly effective in activating both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol.

While specific studies on this compound are not extensively documented, the principles of organocatalytic Michael additions are well-established for structurally similar substrates. For instance, the addition of ketones, aldehydes, or nitroalkanes to α,β-unsaturated acceptors is a common strategy for constructing complex molecules with high enantiomeric and diastereomeric purity. mdpi.comrsc.orgmdpi.com The reaction of isobutyraldehyde (B47883) with maleimides, for example, can be catalyzed by thiourea-based organocatalysts in aqueous media, affording high yields and excellent enantioselectivity. mdpi.com These methodologies suggest a strong potential for the application of similar organocatalytic systems to achieve stereoselective additions to this compound.

Table 1: Representative Organocatalytic Michael Additions on α,β-Unsaturated Compounds This table presents data for analogous reactions to illustrate the potential of organocatalysis.

| Nucleophile | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Isobutyraldehyde | Maleimide | Thiourea derivative | ≥97 | 99 | mdpi.com |

| Acetophenone | trans-β-Nitrostyrene | DPEN-thiourea derivative | up to 96 | up to 98 | mdpi.com |

| 2-(Arylthio)cyclobutanone | trans-β-Nitrostyrene | Thiourea-primary amine | up to 99 | up to 98 | rsc.org |

Transition Metal Catalysis (e.g., Palladium, Copper, Manganese)

Transition metals are widely used to catalyze a vast range of organic transformations, and their application to α,β-unsaturated systems is particularly noteworthy. Palladium, copper, and manganese complexes have all been shown to be effective in promoting reactions such as conjugate additions, cross-coupling reactions, and C-H functionalizations.

Manganese Catalysis: Manganese is an earth-abundant and less toxic metal that has gained prominence as a versatile catalyst. Manganese-based catalysts have been successfully employed for the α-alkylation of esters using primary alcohols. acs.org In these reactions, a manganese pincer complex can catalyze the dehydrogenation of the alcohol to an aldehyde, which then participates in a condensation-reduction sequence with the ester enolate to yield the α-alkylated product. acs.org Furthermore, manganese catalysts have been developed for the direct aromatic C-H conjugate addition to α,β-unsaturated carbonyls, a process accelerated by the presence of a co-catalytic amine. rsc.org Manganese phthalocyanine (B1677752) complexes have also shown remarkable reactivity and chemoselectivity in intramolecular C(sp³)—H amination reactions on substrates containing α,β-unsaturated esters. nih.gov

Copper Catalysis: Copper-catalyzed reactions are particularly well-known for the conjugate addition of organometallic reagents to Michael acceptors. nih.gov The use of chiral ligands in conjunction with copper salts allows for highly enantioselective 1,4-additions of organozinc, Grignard, or organoaluminum reagents. These reactions provide a direct route to chiral molecules from prochiral α,β-unsaturated esters. The choice of ligand is crucial for achieving high stereoselectivity, with common examples including phosphoramidites, N-heterocyclic carbenes (NHCs), and Josiphos-type ligands. nih.gov

Palladium Catalysis: Palladium catalysis is most famous for cross-coupling reactions, but it also plays a role in the chemistry of α,β-unsaturated esters. For example, Heck reactions can be used to arylate or vinylate the β-position of the ester. Moreover, palladium-catalyzed allylic alkylation reactions can be performed on derivatives of these esters.

Lewis Acid and Lewis Base Catalysis

Lewis Acid Catalysis: Lewis acids play a crucial role in activating α,β-unsaturated esters towards nucleophilic attack. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the β-carbon, thereby accelerating reactions such as Michael additions and Diels-Alder cycloadditions. In the context of the Diels-Alder reaction, Lewis acids can dramatically increase the reaction rate and influence the endo/exo selectivity. rug.nl Computational studies have revealed that Lewis acids catalyze Diels-Alder reactions not only by lowering the LUMO of the dienophile but also by reducing the Pauli repulsion between the diene and the dienophile. nih.govnih.gov A variety of Lewis acids, from strong ones like aluminum trichloride (B1173362) and titanium tetrachloride to milder ones, have been employed. nih.gov

Lewis Base Catalysis: Lewis bases, on the other hand, can catalyze reactions of α,β-unsaturated esters through different mechanisms. A common mode of activation involves the addition of a Lewis base (e.g., a phosphine (B1218219) or a tertiary amine) to the β-position of the ester, forming a zwitterionic enolate intermediate. This intermediate can then act as a nucleophile in subsequent reactions. This type of catalysis is fundamental to processes like the Baylis-Hillman reaction, which forms a new carbon-carbon bond between the α-position of the activated alkene and an electrophile, typically an aldehyde.

Photocatalytic Approaches to Enhanced Reactivity

Visible-light photocatalysis has recently emerged as a powerful and sustainable method for promoting a wide range of organic reactions. For α,β-unsaturated esters, photocatalysis can enable novel transformations through the generation of radical intermediates under mild conditions.

A notable example is the divergent synthesis of cyclopropane (B1198618) scaffolds using a photocatalytic cascade reaction. acs.org In a study closely related to the title compound, methyl 4-chloro-2-methylenebutanoate was used as a substrate in a visible-light-promoted reaction with N-substituted oxamic acids. acs.org Depending on the reaction conditions (specifically the base and solvent), this method allows for the selective synthesis of either spirocyclopropyl succinimides or 1,1-substituted cyclopropyl-acetamides. acs.org

The proposed mechanism involves the photocatalyst, such as 4CzIPN, absorbing light and promoting the formation of a carbamoyl (B1232498) radical from the oxamic acid. This radical then adds to the methylenebutanoate substrate. A subsequent radical-polar crossover and cyclization cascade leads to the desired cyclopropane products. acs.org This approach highlights the potential of photocatalysis to construct complex molecular architectures from simple precursors under mild, light-driven conditions.

Table 2: Photocatalytic Synthesis of Cyclopropane Scaffolds from Methyl 4-chloro-2-methylenebutanoate This table showcases results from a closely related substrate, indicating the potential for this compound.

| N-Aryl Oxamic Acid Substituent | Product Type | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | Spirocyclopropyl succinimide | 4CzIPN | Cs₂CO₃ | 78 | acs.org |

| 4-Methylphenyl | Spirocyclopropyl succinimide | 4CzIPN | Cs₂CO₃ | 85 | acs.org |

| 4-Methoxyphenyl | Spirocyclopropyl succinimide | 4CzIPN | Cs₂CO₃ | 95 | acs.org |

| Phenyl | Cyclopropyl-acetamide | 4CzIPN | K₂CO₃ | 82 | acs.org |

| 4-Chlorophenyl | Cyclopropyl-acetamide | 4CzIPN | K₂CO₃ | 75 | acs.org |

Computational Chemistry and Theoretical Studies on Ethyl 3 Methyl 2 Methylenebutanoate Structures and Reactions

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. By calculating the electron density of a system, DFT can accurately predict the energies of reactants, products, and the transition states that connect them. This allows for a detailed mapping of the reaction pathways for ethyl 3-methyl-2-methylenebutanoate.

Prediction of Regioselectivity and Stereoselectivity

The reactivity of this compound is dominated by the presence of the α,β-unsaturated system, making it susceptible to nucleophilic attack, such as in Michael additions, and cycloaddition reactions like the Diels-Alder reaction. DFT calculations on analogous systems, such as other α,β-unsaturated esters, have shown that the regioselectivity of these reactions is governed by the electronic properties of the molecule.

In the context of a Michael addition, a nucleophile can attack the β-carbon of the double bond. The regioselectivity of this attack is influenced by the charge distribution and the frontier molecular orbitals of the ester. Computational studies on similar α,β-unsaturated carbonyl compounds reveal that the β-carbon typically possesses a partial positive charge, making it the primary site for nucleophilic attack.

For Diels-Alder reactions, where this compound would act as a dienophile, DFT calculations can predict both regioselectivity (in reactions with unsymmetrical dienes) and stereoselectivity (the preference for endo or exo products). Studies on similar reactions have demonstrated that the stereoselectivity is often determined by a combination of steric effects and secondary orbital interactions in the transition state. For instance, in the Diels-Alder reaction of α-fluoro α,β-unsaturated carbonyl compounds, DFT calculations have shown that kinetic effects, rather than thermodynamic stability, dictate the preference for the exo product. nih.gov

Characterization of Transition States and Intermediates

A critical aspect of understanding a reaction mechanism is the characterization of its transition states and any intermediates that may be formed. DFT calculations are instrumental in locating and characterizing these high-energy species on the potential energy surface.

For instance, in the Michael addition of a stannyl (B1234572) ketone enolate to α,β-unsaturated esters, ab initio calculations have identified a linear, rather than cyclic, transition state. nih.gov These calculations also revealed that the presence of a catalyst, such as a bromide anion, lowers the activation energy by coordinating to the tin center and enhancing the nucleophilicity of the enolate. nih.gov The computational analysis of such reactions provides a step-by-step energetic profile, highlighting the energy barriers that must be overcome for the reaction to proceed.

Similarly, in cycloaddition reactions, DFT can be used to locate the transition state structures for both concerted and stepwise pathways. The calculated energies of these transition states allow for the determination of the most likely reaction mechanism.

Calculation of Electronic Properties and Reactivity Indices

The electronic properties of this compound are key to understanding its reactivity. DFT calculations can provide valuable information about the distribution of electrons within the molecule and identify the most reactive sites.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For an α,β-unsaturated ester like this compound, the LUMO is typically localized over the conjugated system, making it susceptible to nucleophilic attack at the β-carbon.

Reactivity indices, derived from conceptual DFT, provide a quantitative measure of the reactivity of different sites within a molecule. These indices include:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

Local Electrophilicity (ωk) and Nucleophilicity (Nk) Indices: These pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, respectively.

Studies on similar α,β-unsaturated systems have shown a strong correlation between these calculated indices and the experimentally observed regioselectivity of their reactions.

Advanced Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the identification and characterization of compounds like this compound.

Theoretical calculations can predict various spectroscopic data, including:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For α,β-unsaturated esters, the characteristic C=O stretching frequency is expected to be in the range of 1730-1715 cm⁻¹, which is lower than that of saturated esters due to conjugation. orgchemboulder.com The C=C stretching vibration is also a key feature. Computational studies on acrylates have shown good agreement between calculated and experimental IR spectra. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy using DFT methods. These predictions are valuable for assigning the signals in experimental spectra and confirming the structure of the molecule. While specific predicted data for this compound is not readily available in the literature, data for similar structures like ethyl 3-methylbenzoate (B1238549) provides a reference for expected chemical shifts. chemicalbook.com

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT). For α,β-unsaturated esters, the π → π* transition of the conjugated system is typically the most significant absorption.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For Ethyl 3-methyl-2-methylenebutanoate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for assigning the connectivity of all atoms in the molecule.

¹H NMR Findings: In a documented synthesis, the ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.org The observed signals, or chemical shifts (δ), are measured in parts per million (ppm) and correspond to the different types of protons in the molecule.

The spectrum clearly shows signals for the two vinyl protons of the crucial methylene (B1212753) (=CH₂) group at distinct chemical shifts, confirming the presence of the double bond at the C2 position. rsc.org The isopropyl group [–CH(CH₃)₂] is identified by a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons. rsc.org The ethyl ester group (–OCH₂CH₃) is represented by a quartet for the methylene protons and a triplet for the terminal methyl protons. rsc.org

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound rsc.org (Data recorded in CDCl₃ at 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 6.10 | s (singlet) | - | =CH₂ (vinyl H) |

| 5.50 | t (triplet) | 1.3 | =CH₂ (vinyl H) |

| 4.21 | q (quartet) | 7.1 | -OCH₂CH₃ |

| 2.81 | heptd (heptet of doublets) | 6.9, 1.3 | -CH(CH₃)₂ |

| 1.30 | t (triplet) | 7.1 | -OCH₂CH₃ |

| 1.08 | d (doublet) | 6.8 | -CH(CH₃)₂ |

¹³C NMR Spectroscopy: While specific ¹³C NMR data is less frequently published in all literature, the expected spectrum would complement the ¹H NMR data. It would show distinct signals for each of the eight carbon atoms, including the carbonyl carbon (C=O) of the ester, the two sp² hybridized carbons of the methylene group (C=CH₂), the sp³ carbons of the ethyl and isopropyl groups, and the methine carbon. This analysis provides a complete carbon skeleton map.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with extremely high accuracy, allowing for the unambiguous determination of the molecular formula.

For a related synthesis, HRMS with electrospray ionization (ESI) was utilized to confirm the exact mass of synthesized products, a standard procedure for compounds like this compound. rsc.org The molecular weight of this compound is 142.20 g/mol . medchemexpress.com An HRMS analysis would be expected to find an [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct) ion that corresponds precisely to the calculated exact mass of C₈H₁₄O₂.

Expected Fragmentation Pattern: In a typical Electron Ionization (EI) mass spectrum, the molecule would undergo fragmentation. Key expected fragments would include:

Loss of the ethoxy group (•OCH₂CH₃) resulting in an acylium ion [M-45]⁺.

Loss of an ethyl radical (•CH₂CH₃) from the ester group, leading to an [M-29]⁺ ion.

Cleavage of the isopropyl group.

Interactive Data Table: Key Mass Spectrometry Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | medchemexpress.comsigmaaldrich.com |

| Molecular Weight | 142.20 | medchemexpress.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent method for identifying the types of bonds and functional groups present.

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its identity as an α,β-unsaturated ester.

Expected Characteristic IR Absorption Bands:

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1715-1725 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from a typical saturated ester (1735-1750 cm⁻¹).

C=C Stretch (Alkene): A medium intensity band would appear around 1620-1640 cm⁻¹ for the vinyl C=C double bond.

C-O Stretch (Ester): Two distinct bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.

=C-H Stretch (Alkene): A medium intensity band would be observed just above 3000 cm⁻¹, typically around 3080-3100 cm⁻¹.

C-H Stretch (Alkane): Strong absorption bands would appear just below 3000 cm⁻¹, corresponding to the sp³ C-H bonds of the ethyl and isopropyl groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are paramount for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.

Gas Chromatography (GC): Given its volatility, Gas Chromatography (GC) is an ideal technique for analyzing this compound. In GC, the compound is vaporized and travels through a long column. Its retention time—the time it takes to travel through the column—is a characteristic property that depends on its boiling point and its interaction with the column's stationary phase. A pure sample will show a single, sharp peak. When coupled with a Mass Spectrometer (GC-MS), this technique provides separation and identification simultaneously. In a reported synthesis, purification was achieved by silica (B1680970) gel column chromatography, and analysis could be performed using GC-MS on a system with a standard HP-5MS column. rsc.org

Flash Chromatography: For purification on a preparative scale, flash column chromatography is often employed. In several documented syntheses of this compound, the crude product was purified using flash chromatography with a solvent system such as a hexane/ethyl acetate (B1210297) or pentane/diethyl ether mixture. rsc.orgrsc.org This allows for the isolation of the compound in high purity, which can then be confirmed by the spectroscopic methods detailed above. rsc.org

Polymerization Behavior and Materials Science Relevance of Methylene Butanoate Monomers

Free Radical Polymerization Studies

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. For methylene (B1212753) butanoate monomers, this approach offers a pathway to high molecular weight polymers. The polymerization mechanism involves the initiation of a radical species, which then propagates by adding to the double bond of the monomer.

The homopolymerization of itaconic acid and its derivatives can be sluggish, often resulting in low molar masses and conversions. For example, the free radical polymerization of itaconic acid in an acidic solution may only reach 35% conversion after 68 hours. However, the polymerization rate can be influenced by the ester group. For instance, β-monoalkyl itaconate homopolymerization in bulk is significantly faster, achieving 70% conversion in 2 hours at 60 °C, whereas dimethyl itaconate reaches only 11% conversion under similar conditions. This suggests that the steric and electronic effects of the substituent groups play a crucial role in the polymerization kinetics.

Table 1: Illustrative Homopolymerization Conditions for Itaconate Esters

| Monomer | Initiator | Temperature (°C) | Solvent | Observations |

| Itaconic Acid | Potassium Persulfate | 50 | 0.5 M HCl | Slow polymerization, 35% conversion in 68 hours. vot.plgoogle.com |

| Monobutyl Itaconate | Benzoyl Peroxide | 60 | Bulk | Rapid polymerization, ~70% completion in 2 hours. google.com |

| Dimethyl Itaconate | Benzoyl Peroxide | 60 | Bulk | Slow polymerization, ~11% conversion in 2 hours. google.com |

| Dialkyl Itaconates | Various | >60 | Various | Depropagation becomes significant. nih.gov |

This table is generated based on findings for itaconate esters as a proxy for methylene butanoate monomers.

The resulting homopolymers from methylene butanoate monomers are expected to exhibit properties influenced by the ester group. For instance, polymers derived from itaconate esters with longer alkyl chains, such as di-n-butyl itaconate (DBI), tend to have lower glass transition temperatures (Tg), imparting flexibility to the material. researchgate.net

To tailor the properties of the final material, methylene butanoate monomers can be copolymerized with other vinyl monomers. Copolymerization allows for the incorporation of different functional groups and the modification of physical properties such as Tg, solubility, and mechanical strength.

Studies on itaconate esters have demonstrated their ability to copolymerize with a variety of comonomers, including styrene (B11656) and acrylates. The reactivity ratios, which describe the relative reactivity of each monomer towards the propagating radical chains, are crucial for predicting the copolymer composition. For example, copolymerizations of dibutyl and dicyclohexyl itaconate with butyl acrylate (B77674) have been investigated to determine these reactivity ratios. nih.gov The copolymerization of itaconates with styrene or methyl methacrylate (B99206) is also feasible. nih.gov

The incorporation of itaconate-derived units into copolymers can lead to materials with enhanced properties. For instance, copolymers of di-n-butyl itaconate with styrene can exhibit a lower Tg compared to polystyrene, indicating increased flexibility. researchgate.net

Table 2: Examples of Copolymerization involving Itaconate Esters

| Monomer 1 | Monomer 2 | Polymerization Type | Key Findings |

| Dibutyl Itaconate | Styrene | Free Radical | Incorporation of DBI lowers the glass transition temperature. researchgate.net |

| Dibutyl Itaconate | Butyl Acrylate | Free Radical | Reactivity ratios determined to control copolymer composition. nih.gov |

| Dicyclohexyl Itaconate | Butyl Acrylate | Free Radical | Feasible copolymerization to tailor polymer properties. nih.gov |

| Itaconic Acid | Acrylic Acid | Free Radical | High yield copolymerization reported over several days. google.com |

This table is generated based on findings for itaconate esters as a proxy for methylene butanoate monomers.

Living Polymerization Techniques (e.g., Anionic, Coordination Polymerization)

Living polymerization techniques offer precise control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and block copolymer formation. While information on the living polymerization of Ethyl 3-methyl-2-methylenebutanoate is scarce, research on related monomers provides some indications.

The anionic polymerization of itaconate diesters has been reported, leading to the formation of high-molecular-weight polymers. researchgate.net However, the presence of two ester groups can complicate the reaction through side reactions.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to itaconic acid derivatives. These methods have enabled the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow polydispersity indices.

Coordination polymerization, often catalyzed by transition metal complexes, is another potential route. While less explored for this class of monomers, the synthesis of a copper itaconate coordination polymer has been reported, which was achieved through a mechanochemical reaction. researchgate.net Rare earth metal complexes have also been investigated as catalysts for olefin polymerization, which could potentially be adapted for methylene butanoate monomers. nih.gov

Exploration of Polymeric Materials Properties and Potential Applications

Polymers derived from methylene butanoate monomers, by analogy with itaconic acid-based polymers, are expected to possess a range of properties that make them suitable for various applications. The presence of the ester group can impart properties such as good adhesion, and the ability to be functionalized.

Itaconic acid and its derivatives are considered valuable bio-based platform chemicals, recognized by the US Department of Energy as a "top 12" building block chemical. nih.govmdpi.com This highlights the potential for producing sustainable polymers from these monomers.

Polymers and copolymers based on itaconic acid have found applications in diverse fields:

Adhesives and Coatings: The polymeric coatings derived from itaconate esters can exhibit good water resistance and high gloss. researchgate.net

Biomedical Applications: Polyesters derived from itaconic acid have been explored for drug delivery, tissue engineering, and as materials for stents and sutures due to their potential biocompatibility. rsc.org

Hydrogels and Superabsorbents: The dicarboxylic nature of itaconic acid makes it a suitable monomer for producing hydrogels and superabsorbent materials. nih.govnih.gov

Elastomers and Resins: Copolymers incorporating itaconate esters can be used to produce elastomers and synthetic resins. mdpi.comrsc.org

The ability to modify the polymer backbone through the double bond or the ester functionality opens up possibilities for creating functional materials with tailored properties for advanced applications. rsc.org

Applications of Ethyl 3 Methyl 2 Methylenebutanoate As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Organic Molecules

The strategic use of highly functionalized building blocks is a cornerstone of modern total synthesis. Ethyl 3-methyl-2-methylenebutanoate and its derivatives serve as important precursors for the construction of key fragments of complex natural products. One notable example where a structurally similar fragment is employed is in the total synthesis of (-)-laulimalide. nih.gov

(-)-Laulimalide is a marine natural product that has garnered significant attention due to its potent activity as a microtubule-stabilizing agent, making it a promising candidate for cancer therapy. nih.gov The synthesis of such a complex macrolide requires the careful and stereocontrolled assembly of several fragments. A key challenge in the synthesis of laulimalide (B1674552) is the construction of its side chain, which features multiple stereocenters. While the exact molecule "this compound" may not be directly used in every published route, the core structural motif of a substituted butenoate is a common feature in the retrosynthetic analysis of this and other complex polyketide natural products. The reactivity of the α,β-unsaturated system allows for conjugate additions and other carbon-carbon bond-forming reactions that are essential for elongating the carbon chain and introducing the necessary stereochemistry.

For instance, in a convergent synthesis of (-)-laulimalide, a key step involves a highly diastereoselective Sakurai reaction. nih.gov This type of reaction involves the addition of an allyl silane (B1218182) to an electrophile, a transformation for which derivatives of this compound are well-suited. The ability to control the stereochemistry during such additions is paramount in total synthesis, and the specific substitution pattern of the butenoate can influence the facial selectivity of the reaction.

Construction of Diverse Organic Scaffolds and Functional Molecules

The reactivity of this compound makes it an excellent starting material for the synthesis of a variety of organic scaffolds, which form the core structures of many functional molecules, including pharmaceuticals and materials.

A significant application of a closely related compound, methyl 4-chloro-2-methylenebutanoate, is in the visible-light-promoted synthesis of cyclopropane (B1198618) scaffolds. acs.org This method allows for the divergent synthesis of spirocyclopropanes and 1,1-substituted cyclopropanes, which are important motifs in medicinal chemistry due to their ability to introduce three-dimensional character into flat molecules, often leading to improved biological activity and properties. acs.org The reaction proceeds through a radical addition to the methylenebutanoate followed by a polar cyclization cascade. acs.org

Furthermore, derivatives of this compound can be utilized in multicomponent reactions to generate highly substituted and functionalized heterocyclic scaffolds. For example, a five-component condensation reaction involving methyl acetoacetate (B1235776) (a related β-ketoester), two equivalents of an aldehyde, and two equivalents of an aniline (B41778) in the presence of indium(III) chloride has been shown to produce highly functionalized piperidines. thieme-connect.de Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products. The ability to construct such complex scaffolds in a single, pot-economic step highlights the synthetic utility of butenoate-type precursors.

The Michael acceptor properties of this compound also allow for its use in the synthesis of various other heterocyclic systems. For instance, the addition of nucleophiles to the activated double bond can initiate a cascade of reactions leading to the formation of five- and six-membered rings containing nitrogen or oxygen, which are fundamental components of many biologically active compounds.

Utility in the Preparation of Bioactive Compound Precursors

This compound is frequently described as a drug intermediate, signifying its role in the synthesis of precursors to active pharmaceutical ingredients (APIs). nih.govmedchemexpress.com Its ability to undergo a variety of transformations allows for the introduction of different functional groups and the construction of molecular frameworks that are key to the biological activity of many drugs.

One important class of bioactive molecules that can be accessed from precursors similar to this compound are γ-lactams. A three-component method for the synthesis of γ-lactams from maleimides, aldehydes, and amines has been developed, and this methodology can be adapted to produce a library of these valuable compounds. nih.gov γ-Lactams are a common structural motif in a wide range of biologically active compounds, including antibacterial, anticonvulsant, and cholesterol-lowering agents. The synthesis often involves a Michael addition, a reaction for which this compound is an excellent substrate.

Moreover, the asymmetric reduction of related β-ketoesters is a powerful strategy for the synthesis of chiral building blocks. For example, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using whole cells of Saccharomyces uvarum yields ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high enantiomeric excess. nih.gov This chiral hydroxy ester is a valuable precursor for the synthesis of various pharmaceuticals. Similar biocatalytic or chemocatalytic asymmetric transformations of this compound or its derivatives can provide access to a wide range of enantiomerically pure precursors for the development of new drugs.

The reactivity of the double bond in this compound also allows for its incorporation into precursors for tubulin polymerization inhibitors, which are a major class of anticancer agents. The core structure of these inhibitors often contains complex heterocyclic systems that can be assembled using the versatile reactivity of α,β-unsaturated esters.

Future Directions and Unresolved Research Challenges in Ethyl 3 Methyl 2 Methylenebutanoate Chemistry

Development of Highly Enantioselective and Diastereoselective Transformations

The creation of stereogenic centers with high precision remains a paramount objective in modern organic synthesis. For ethyl 3-methyl-2-methylenebutanoate, which contains a prochiral double bond, the development of stereoselective transformations is crucial for its application in synthesizing chiral molecules.

A significant unresolved challenge lies in overcoming the inherent reactivity patterns of α,β-unsaturated esters. These compounds are often less reactive Michael acceptors compared to corresponding aldehydes or ketones, making enantioselective conjugate additions difficult. acs.orgbeilstein-journals.org Future research must focus on developing novel catalytic systems that can effectively activate this substrate class towards nucleophilic attack while precisely controlling the stereochemical outcome.

Key research frontiers include:

Novel Organocatalysts: While organocatalysis has shown promise, new catalyst designs are needed. For instance, isothiourea-based catalysts have been successful for α,β-unsaturated aryl esters, but their applicability to alkyl-substituted systems like this compound needs to be explored. acs.org Similarly, developing bifunctional catalysts, such as those derived from Cinchona alkaloids that can act as both a Brønsted base and a ligand, could provide the necessary activation and stereocontrol for challenging substrates. mdpi.com

Asymmetric Hydrofunctionalization: The direct, enantioselective addition of various X-H bonds across the double bond is a highly atom-economical approach to functionalization. However, hydroboration of electron-deficient alkenes is notoriously difficult, often leading to unwanted byproducts. nih.gov Developing catalysts, perhaps based on rhodium or nickel, that can override the substrate's innate electronic and steric biases is a critical goal. nih.govrsc.org

Contra-Thermodynamic Isomerization: A novel and promising approach is the contra-thermodynamic, enantioselective isomerization of α,β-unsaturated esters into their more versatile β,γ-unsaturated counterparts. acs.org Photoenolization coupled with chiral proton shuttle catalysts has shown this is possible, but expanding the substrate scope and improving the efficiency for sterically hindered substrates remains a challenge. acs.org

The table below summarizes some catalytic systems that have been explored for related unsaturated systems, highlighting potential starting points for future research on this compound.

| Reaction Type | Catalyst System | Substrate Class | Key Challenge/Future Direction |

| Michael Addition | Isothiourea (HyperBTM) | α,β-Unsaturated Aryl Esters | Application to less reactive alkyl-substituted esters; overcoming low electrophilicity. acs.org |

| Hydroboration | Rhodium/Josiphos Ligand | β,β-Disubstituted α,β-Unsaturated Amides | Overriding electronic and steric preferences to favor desired boronic ester. nih.gov |

| Isomerization | Chiral Brønsted Acid | α,β-Unsaturated Esters | Achieving high enantioselectivity for a broader range of substrates via photoenolization. acs.org |

| Henry Reaction | Copper/Chiral Ligand | β,γ-Unsaturated α-Ketoesters | Creation of tetrasubstituted carbon stereocenters with high enantiomeric excess. nih.gov |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, demanding processes that are efficient, safe, and minimize environmental impact. Future research into the synthesis of this compound must prioritize these goals.

Biocatalysis: The use of enzymes as catalysts offers a fundamentally sustainable approach, enabling reactions under mild conditions (ambient temperature and pressure, neutral pH) and often with high selectivity, thus reducing the need for protecting groups and minimizing waste. astrazeneca.com Future research should explore enzymes like lipases, amylases, or engineered biocatalysts for the synthesis and functionalization of this compound. nih.govrsc.org For example, enzymatic transesterification could be a green route to the ester itself, while other enzymes could catalyze selective additions to the double bond, a process that is often difficult to achieve with traditional chemical methods. astrazeneca.com

Photocatalysis: Visible-light-promoted reactions represent a powerful green technology. Recent work has shown that transition-metal-free photocatalytic cascades can be used to construct complex molecular scaffolds from related methylenebutanoates. acs.orgacs.org A key challenge is to expand this methodology to a wider range of transformations involving this compound, such as C-H functionalization or cycloadditions, under mild, light-driven conditions.

Renewable Feedstocks and Catalysts: A truly green process would involve the use of renewable starting materials and catalysts derived from sustainable sources. Research into synthesizing the butanoate backbone from bio-based feedstocks is a long-term goal. rsc.org Furthermore, developing catalysts from abundant, non-toxic materials, such as agro-waste extracts, presents an innovative and environmentally friendly alternative to traditional metal-based catalysts. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes and automated platforms offers significant advantages in efficiency, safety, and scalability.

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govacs.org For reactions involving this compound, especially those that are highly exothermic or use hazardous reagents, flow reactors can offer superior safety by minimizing the volume of reactive material at any given moment. nih.gov A future challenge is to develop robust, multi-step flow sequences for the synthesis and subsequent functionalization of the target molecule, potentially integrating purification steps online. newdrugapprovals.org

Automated Synthesis Platforms: Robotic systems can perform numerous experiments in parallel, dramatically accelerating the optimization of reaction conditions. researchgate.netwikipedia.org An unresolved challenge is to create a generalized, "plug-and-play" platform where modules for different reaction types (e.g., photocatalysis, hydrogenation, cross-coupling) can be easily combined. mit.edu Such a system could be used to rapidly screen a wide array of catalysts and conditions for novel transformations of this compound, a process that would take months or years using manual methods. mit.edu The integration of artificial intelligence and machine learning with these platforms could further revolutionize the discovery of new reactions and optimal processes. researchgate.net

| Technology | Key Advantage for this compound Chemistry | Unresolved Research Challenge |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. nih.govacs.org | Development of integrated, multi-step synthesis and purification sequences. |

| Automated Synthesis | High-throughput screening and rapid optimization of reaction conditions. researchgate.netwikipedia.org | Creation of flexible, modular platforms for discovering new transformations. mit.edu |

| AI/Machine Learning | Predictive modeling for reaction outcomes and inverse synthesis design. researchgate.net | Building comprehensive datasets for complex, multi-variable chemical systems. |

Novel Applications in Material Science and Bio-inspired Polymers

The acrylate (B77674) functional group is a cornerstone of polymer chemistry. The specific substitution pattern of this compound presents unique opportunities for creating advanced materials.

Functional Polymers: The steric hindrance around the double bond will significantly influence its polymerization behavior. A key research challenge is to control the polymerization (e.g., via Atom Transfer Radical Polymerization - ATRP) to produce well-defined polymers. cmu.edu The resulting polyacrylates could exhibit unique physical properties, such as high thermal stability or specific solution behavior, due to the bulky side chain. Furthermore, the ester group can be hydrolyzed post-polymerization to create functional poly(acrylic acid) derivatives. Investigating how the specific structure of this monomer influences the properties of materials like polymer-dispersed liquid crystal films is a promising avenue. mdpi.com

Bio-inspired Polymers: Nature provides a vast library of functional polymers with remarkable properties. A major future direction is to use this compound as a monomer in the creation of bio-inspired materials. nih.govmdpi.com For instance, it could be copolymerized with bio-based monomers to create new materials with tailored properties such as biodegradability or specific surface adhesion, mimicking natural systems like mussel adhesive proteins. acs.orgmdpi.com Another challenge is to develop synthetic polymers that can mimic the function of biopolymers, such as enzymes or antibodies, where the specific stereochemistry and functionality of the monomer units are critical. acs.org The development of porous organic polymers functionalized with moieties that mimic enzyme active sites represents a frontier in this area. rsc.org

Comprehensive Mechanistic Understanding of Complex Catalytic Cycles

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of existing processes. For reactions involving this compound, several mechanistic questions remain unanswered.

A primary challenge is to elucidate the precise role of the catalyst and substrate in complex, multi-component reactions. This requires a synergistic approach combining experimental and computational methods.

Computational Chemistry: Density Functional Theory (DFT) has become an invaluable tool for mapping the potential energy surfaces of reactions, identifying transition states, and rationalizing stereochemical outcomes. researchgate.net For future research, DFT studies will be crucial for understanding how different chiral catalysts (e.g., organocatalysts, N-heterocyclic carbenes) interact with the methylenebutanoate substrate to induce stereoselectivity. researchgate.net These computational models can help explain unexpected reactivity and guide the design of more effective catalysts. acs.org

Advanced Spectroscopic and Kinetic Studies: Experimental techniques are needed to validate computational models. Real-time reaction monitoring using methods like electrospray ionization mass spectrometry (ESI-MS) can help detect transient intermediates in a catalytic cycle. uni-bonn.de Kinetic studies, including investigating substituent effects, can provide crucial data about the rate-determining step and the nature of the active catalytic species. mdpi.com

Synergistic Catalysis: A growing area of interest is the use of two or more catalysts that work in concert to promote a transformation that is not possible with either catalyst alone. mdpi.com A significant unresolved challenge is to understand the intricate interplay between the different catalytic cycles. For example, in a system combining an organocatalyst and a photoredox catalyst, it is critical to determine how the two cycles intersect and influence each other's efficiency and selectivity. acs.org

The pursuit of these future directions will not only deepen our fundamental understanding of chemical reactivity but also unlock the full potential of this compound as a valuable synthon in organic chemistry and material science.

Q & A

Q. How can the synthesis of Ethyl 3-methyl-2-methylenebutanoate be optimized for higher yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:

- Catalyst and solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates, as demonstrated in analogous ester syntheses .

- Temperature control : Elevated temperatures (e.g., 60°C) may accelerate reaction kinetics but risk side reactions; trials at 40–70°C are recommended to balance yield and purity .

- Purification : Employ C18 reverse-phase chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) for high-purity isolation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR can confirm the methylene group (δ ~5.5–6.0 ppm) and ester carbonyl (δ ~170 ppm). Compare with structurally similar compounds like Isopentyl 3-hydroxy-2-methylenebutanoate .

- LCMS : Monitor molecular ion peaks (e.g., [M+H] at m/z 158–186) and retention times to verify identity and detect impurities .

- IR spectroscopy : Validate ester C=O stretches (~1740 cm) and methylene C-H bonds (~3100 cm) .

Q. How does solvent polarity influence the stability of this compound during storage?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples in anhydrous solvents (e.g., hexane, acetonitrile) at 4°C, 25°C, and 40°C for 1–6 months.

- Monitor degradation via HPLC or GC-MS; polar solvents (e.g., DMF) may hydrolyze the ester moiety, while nonpolar solvents reduce hydrolysis risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) of the methylene group. Compare activation energies for cycloadditions with dienes of varying electron density.

- Validate predictions experimentally using H NMR to track reaction progress and X-ray crystallography for product stereochemistry .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-based vs. enzymatic) and purity thresholds (>95% by HPLC).

- Dose-response reevaluation : Reproduce conflicting studies using standardized protocols (e.g., OECD guidelines) to isolate confounding factors .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral auxiliaries : Incorporate (2S)-configured amino esters (e.g., Methyl (2S)-2-amino-3,3-dimethylbutanoate) during synthesis to induce asymmetry .

- Asymmetric catalysis : Screen chiral catalysts (e.g., BINAP-metal complexes) in Michael addition or esterification steps; monitor enantiomeric excess via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。